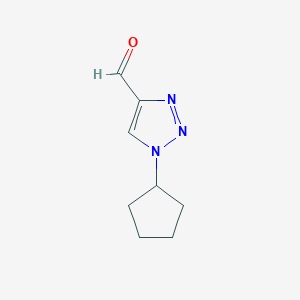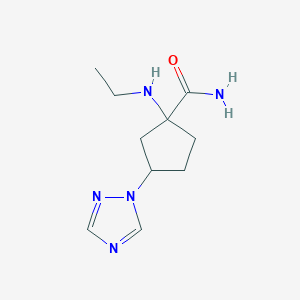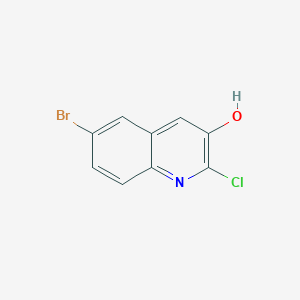
2-(5-Bromo-3-pyridyl)-2-hydroxyacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyacetic acid moiety at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 3-bromo-5-(4,4’-dimethyl-1,3-oxazolin-2-yl)pyridine, followed by reaction with a suitable electrophile to introduce the hydroxyacetic acid moiety . The reaction conditions often require the use of strong bases such as n-butyllithium and subsequent quenching with electrophiles under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent introduction of the hydroxyacetic acid group can be achieved through catalytic processes or via intermediate formation followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, carbonyl derivatives, and coupled products with various functional groups.
科学的研究の応用
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid is utilized in several scientific research fields:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of potential drug candidates.
Agrochemicals: Used in the development of new pesticides and herbicides.
Material Science: In the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-(5-bromopyridin-3-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The bromine atom and hydroxyacetic acid moiety allow it to participate in hydrogen bonding, nucleophilic substitution, and coordination with metal ions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 5-Bromopyridin-3-ylboronic acid
- 2-(5-Bromopyridin-3-yl)propanoic acid
- 3-Bromo-5-pyridineboronic acid
Uniqueness
2-(5-Bromopyridin-3-yl)-2-hydroxyacetic acid is unique due to its combination of a bromine atom and a hydroxyacetic acid group, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products sets it apart from other similar compounds .
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-4(2-9-3-5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChIキー |
FNBFVMVONMYPTF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


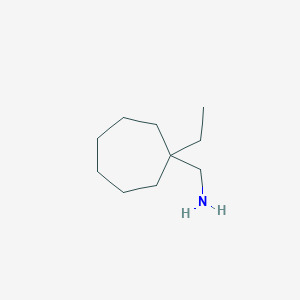
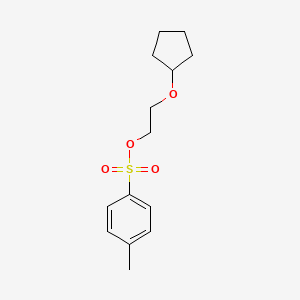
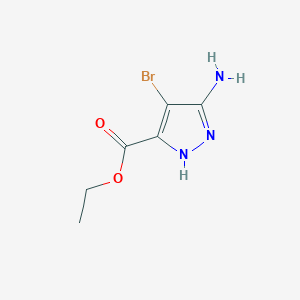
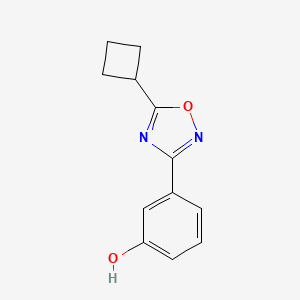
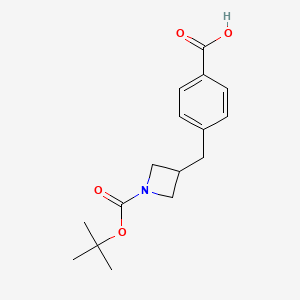
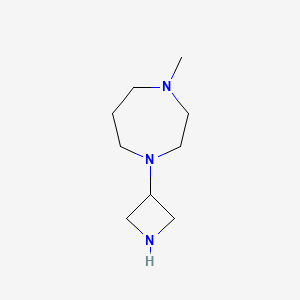
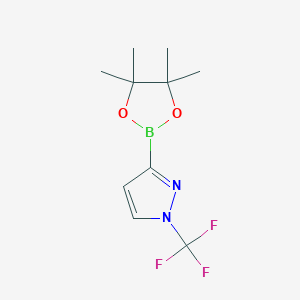

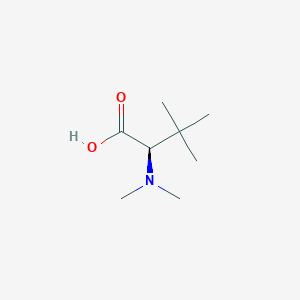
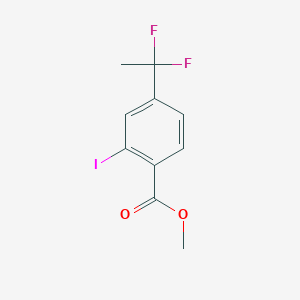
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
